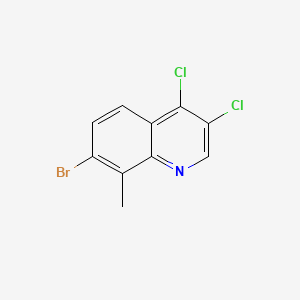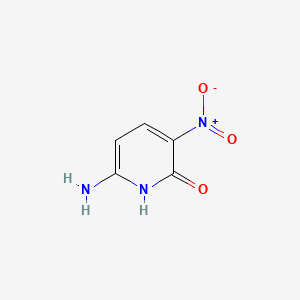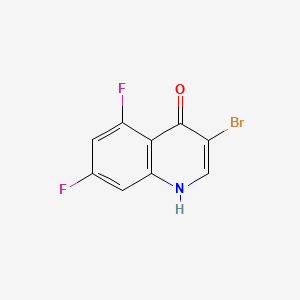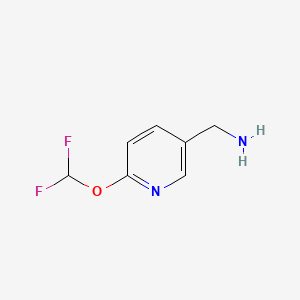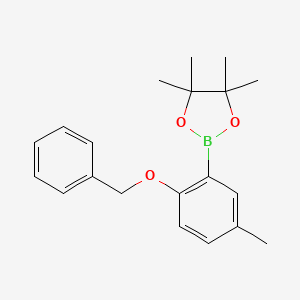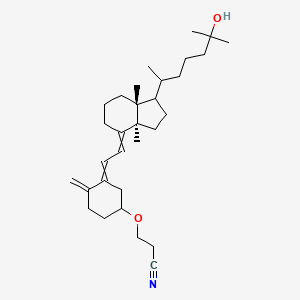
3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 is a synthetic derivative of vitamin D3. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The modification at the 3-O position with a 2-cyanoethyl group and the presence of a hydroxyl group at the 25th position make it a unique molecule with distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 typically involves the protection of the hydroxyl groups followed by the introduction of the 2-cyanoethyl group. The process often starts with the protection of the 25-hydroxy group using a suitable protecting group such as a silyl ether. The 3-O position is then modified using 2-cyanoethyl bromide in the presence of a base like potassium carbonate. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 25th position can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 25-keto-3-O-(2-cyanoethyl)vitamin D3.
Reduction: Formation of 3-O-(2-aminoethyl)-25-hydroxyvitamin D3.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of calcium and phosphate metabolism.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 involves its interaction with vitamin D receptors (VDRs). Upon binding to VDRs, it can modulate the expression of various genes involved in calcium and phosphate homeostasis. The cyanoethyl group may also influence the compound’s binding affinity and selectivity for VDRs, potentially leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-O-(2-Cyanoethyl)-24,25-dihydroxyvitamin D3
- 3-O-(2-Cyanoethyl)-1,25-dihydroxyvitamin D3
- 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D2
Uniqueness
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 is unique due to its specific modification at the 3-O position and the presence of a hydroxyl group at the 25th position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-[2-[(3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO2/c1-23-12-15-27(34-21-9-20-32)22-25(23)13-14-26-11-8-18-31(6)28(16-19-30(26,31)5)24(2)10-7-17-29(3,4)33/h13-14,24,27-28,33H,1,7-12,15-19,21-22H2,2-6H3/t24?,27?,28?,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZKRXIDHPVYEB-ANKJWLPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

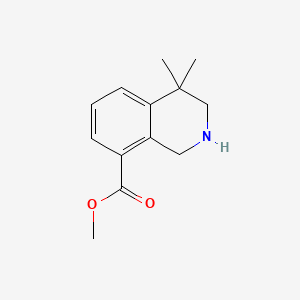
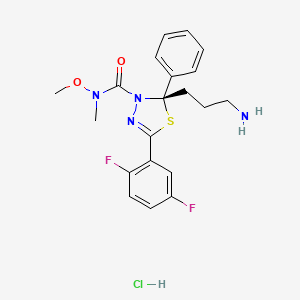
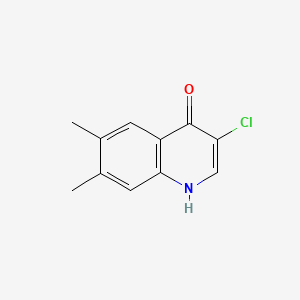
![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
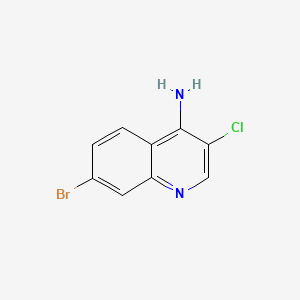
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
